

# Technical Guide: Bis-acrylate-PEG6 for Advanced Drug Development

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## Compound of Interest

Compound Name: *Bis-acrylate-PEG6*

Cat. No.: *B1610145*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bis-acrylate-PEG6**, a bifunctional crosslinker pivotal in the development of targeted therapeutics. This document outlines its chemical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use.

## Core Compound Data: Bis-acrylate-PEG6

**Bis-acrylate-PEG6** is a polyethylene glycol (PEG) derivative featuring acrylate functional groups at both ends. These reactive groups allow for covalent conjugation with other molecules, making it a versatile tool in bioconjugation and drug delivery research.

Property	Value	Reference
CAS Number	85136-58-9	[1]
Molecular Weight	390.43 g/mol	[1]
Molecular Formula	C18H30O9	[2]
Appearance	Colorless to light yellow liquid	[3]
Purity	≥98.0%	[1][3]
IUPAC Name	3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate	[1]
Storage Conditions	Store at 4°C under a nitrogen atmosphere. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	[3]
Solubility	Soluble in various organic solvents.	[3]

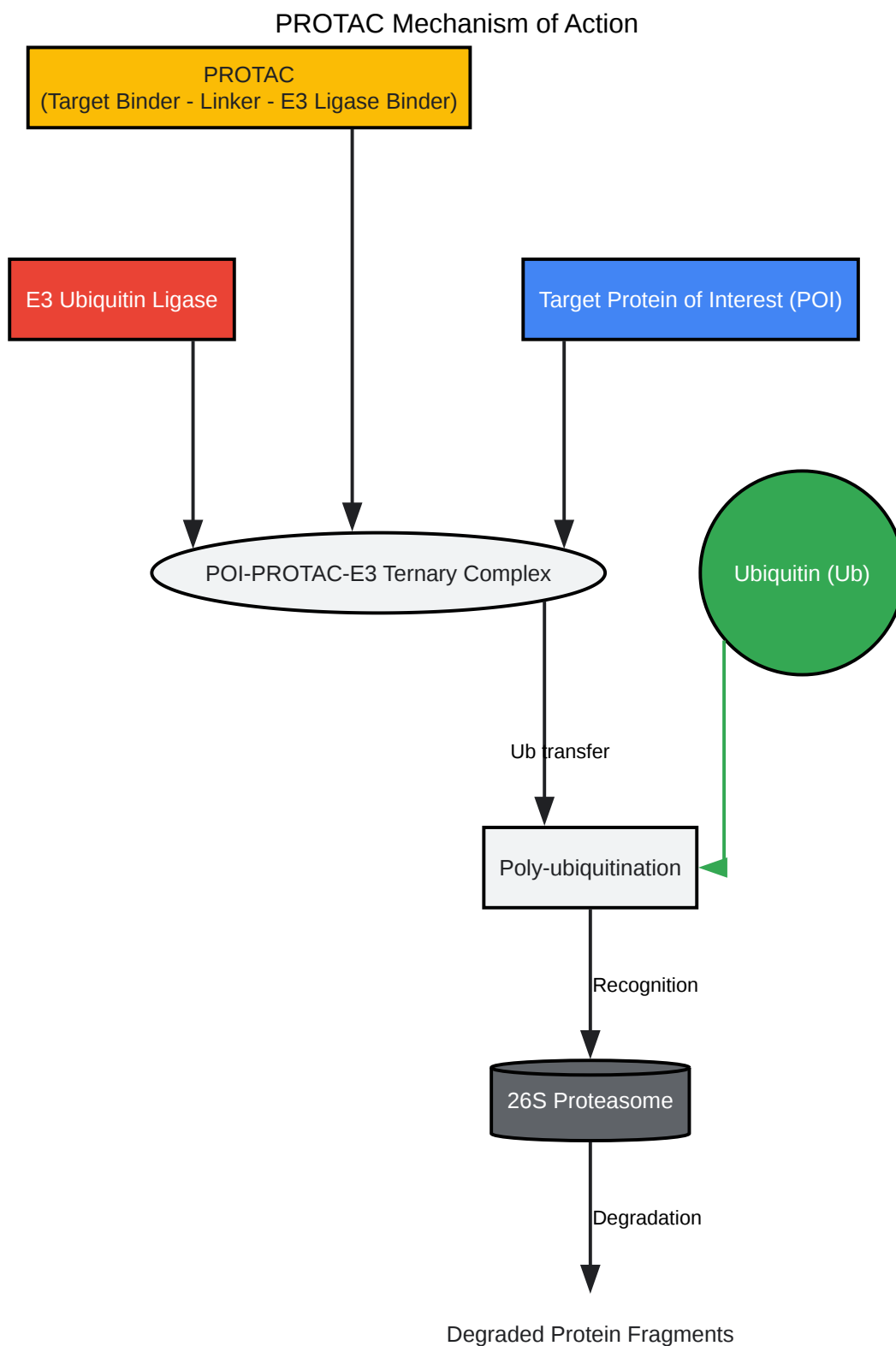
## Application in PROTAC Synthesis

**Bis-acrylate-PEG6** is predominantly used as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy. The length, flexibility, and chemical nature of the linker, such as the PEG chain in **Bis-acrylate-PEG6**, influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilicity imparted by the PEG chain can also improve the solubility and cell permeability of the resulting PROTAC molecule.

## Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.



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Caption: General mechanism of PROTAC-mediated protein degradation.

## Experimental Protocols

The synthesis of a PROTAC using a **Bis-acrylate-PEG6** linker typically involves a Michael addition reaction. This reaction allows for the sequential conjugation of a thiol- or amine-containing ligand for the target protein and a thiol- or amine-containing ligand for the E3 ligase to the acrylate groups of the linker.

### Protocol: Synthesis of a PROTAC via Michael Addition

This protocol provides a general framework for the synthesis of a PROTAC using **Bis-acrylate-PEG6**. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific ligands.

Materials:

- **Bis-acrylate-PEG6**
- Target Protein Ligand with a free amine or thiol group (Ligand-NH<sub>2</sub> or Ligand-SH)
- E3 Ligase Ligand with a free amine or thiol group (E3-Ligand-NH<sub>2</sub> or E3-Ligand-SH)
- Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
- Base catalyst (e.g., N,N-Diisopropylethylamine - DIPEA)
- Inert atmosphere (Nitrogen or Argon)
- Reaction vessel and stirring apparatus
- Purification system (e.g., Preparative HPLC)
- Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

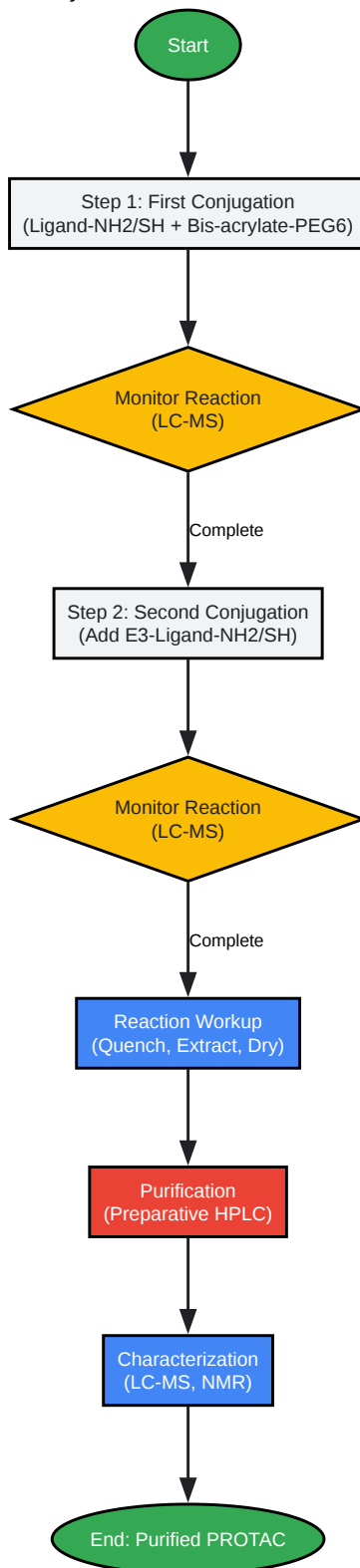
- First Conjugation (Ligand to Linker):
  1. Dissolve the Target Protein Ligand (1.0 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.
  2. Add **Bis-acrylate-PEG6** (1.1 equivalents) to the solution.
  3. Add DIPEA (2.0 equivalents) to catalyze the reaction.
  4. Stir the reaction mixture at room temperature for 2-4 hours.
  5. Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate (Ligand-Linker-Acrylate).
  6. Upon completion, the reaction mixture can be used directly in the next step or purified by flash chromatography if necessary.
- Second Conjugation (E3 Ligand to Intermediate):
  1. To the reaction mixture containing the mono-conjugated intermediate, add the E3 Ligase Ligand (1.2 equivalents).
  2. If necessary, add additional DIPEA (1.0-2.0 equivalents).
  3. Stir the reaction mixture at room temperature overnight or until LC-MS analysis indicates the completion of the reaction.
- Purification and Characterization:
  1. Quench the reaction by adding a small amount of water.
  2. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
  3. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  4. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

5. Characterize the purified PROTAC using LC-MS to confirm the molecular weight and NMR to verify the structure.

## Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of a PROTAC using **Bis-acrylate-PEG6**.

## PROTAC Synthesis and Purification Workflow

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Caption: Workflow for PROTAC synthesis using a bis-acrylate linker.

## Safety Information

**Bis-acrylate-PEG6** should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

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## References

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